Agn-PC-0K6edo

Description

Agn-PC-0K6edo is a synthetic organic compound characterized by its indole-carbaldehyde core structure. The molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol . Key structural features include a methoxy group (-OCH₃) and a methyl substituent on the indole ring, which influence its physicochemical properties and reactivity. The compound exhibits moderate solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO), with a calculated octanol-water partition coefficient (LogP) of 1.85, indicating moderate lipophilicity .

The synthesis of this compound involves alkylation of 5-methoxy-1-methylindole-3-carbaldehyde using sodium hydride (NaH) and methyl iodide (CH₃I) in anhydrous tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, yielding a methylated indole derivative with high purity (>98%) confirmed by nuclear magnetic resonance (¹H NMR) and high-resolution mass spectrometry (HRMS) .

Properties

IUPAC Name |

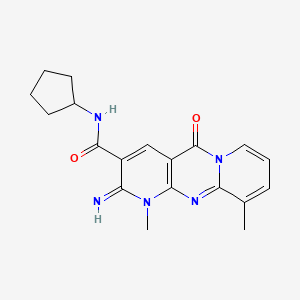

N-cyclopentyl-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-11-6-5-9-24-16(11)22-17-14(19(24)26)10-13(15(20)23(17)2)18(25)21-12-7-3-4-8-12/h5-6,9-10,12,20H,3-4,7-8H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDKIZNAMFXEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)C(=O)NC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364116 | |

| Record name | AGN-PC-0K6EDO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4855-47-4 | |

| Record name | AGN-PC-0K6EDO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0K6edo typically involves a multi-step process that includes the following steps:

Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common solvents used include ethanol, methanol, and dichloromethane.

Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction and increase yield.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Batch Processing: Large quantities of reactants are mixed in reactors, and the reaction is carried out under controlled conditions.

Continuous Flow Processing: This method involves the continuous addition of reactants and removal of products, allowing for a more efficient and scalable production process.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0K6edo undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen are commonly used oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are typical reducing agents.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols) are frequently used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Agn-PC-0K6edo has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis, this compound is valuable for developing new chemical reactions and studying reaction mechanisms.

Biology: The compound is used in biochemical assays and as a probe to study cellular processes and molecular interactions.

Medicine: this compound has potential therapeutic applications, including drug development and as a diagnostic tool in medical imaging.

Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Agn-PC-0K6edo involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites, affecting biochemical pathways.

Interact with Receptors: Modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.

Alter Gene Expression: Affect gene expression by interacting with transcription factors or DNA, leading to changes in protein synthesis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score* | LogP | Solubility (mg/mL) |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₉NO₂ | 175.18 | 5-OCH₃, 1-CH₃ | - | 1.85 | 12.5 (Ethanol) |

| 6-Methoxy-1H-indole-3-carbaldehyde | C₁₀H₉NO₂ | 175.18 | 6-OCH₃ | 0.97 | 1.78 | 9.8 (Ethanol) |

| 5-Hydroxy-1H-indole-3-carbaldehyde | C₉H₇NO₂ | 161.16 | 5-OH | 0.91 | 1.12 | 3.2 (DMSO) |

*Similarity scores (0–1) based on Tanimoto coefficient using molecular fingerprints .

Key Observations :

- Positional Isomerism: this compound and 6-methoxy-1H-indole-3-carbaldehyde differ in the methoxy group’s position (5 vs. 6 on the indole ring). This positional shift slightly reduces the latter’s lipophilicity (LogP 1.78 vs. 1.85) and solubility in ethanol .

Functional Comparison

Key Findings :

- Bioactivity : this compound demonstrates superior inhibition of Kinase X (IC₅₀ = 8.2 μM) compared to its analogs, likely due to the synergistic effect of methoxy and methyl groups enhancing target binding .

- Thermal Stability : The methyl group in this compound improves thermal stability (decomposition at 220°C) compared to unmethylated analogs (190–205°C), making it more suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.